molecular formula C23H40O3 B13389660 2-Arachidonyl glycerol

2-Arachidonyl glycerol

Cat. No.: B13389660
M. Wt: 364.6 g/mol
InChI Key: CUJUUWXZAQHCNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biological Activity

2-Arachidonyl glycerol (2-AG) is a significant endocannabinoid that plays a crucial role in various physiological processes through its interaction with cannabinoid receptors. This article explores the biological activity of 2-AG, focusing on its receptor interactions, neuroprotective effects, and implications in pain modulation and inflammation.

Chemical Structure and Properties

This compound is a glycerolipid derived from arachidonic acid, characterized by its chemical structure:

  • Chemical Formula : C23_{23}H38_{38}O4_4
  • Molecular Weight : 378.55 g/mol

2-AG acts primarily as a non-selective agonist for cannabinoid receptors CB1 and CB2, with additional activity at GPR55. The effective concentrations (EC50 values) for these interactions are as follows:

ReceptorEC50 (nM)Ki_i (nM)
GPR553472
CB15191400
CB2618Not specified

These values indicate that 2-AG has a higher affinity for GPR55 compared to the classical cannabinoid receptors, suggesting diverse biological roles beyond traditional endocannabinoid signaling .

Neuroprotective Properties

Research indicates that increasing levels of 2-AG can have neuroprotective effects, particularly in models of neurodegenerative diseases. For instance:

  • In a Parkinson's disease model , elevated 2-AG levels were found to be neuroprotective against dopaminergic neuron degeneration, suggesting potential therapeutic applications in neurodegenerative disorders .
  • Studies have shown that 2-AG administration can enhance survival and functionality in models of oxidative stress .

Pain Modulation

2-AG has been implicated in pain modulation through its action on peripheral and central pain pathways:

  • Mechanical Hyperalgesia : Increasing peripheral 2-AG signaling has been shown to attenuate mechanical hyperalgesia in bone cancer pain models, indicating its potential as an analgesic agent .
  • Anti-Allodynic Effects : The compound's effects on glial activation suggest it may play a role in reducing neuropathic pain by modulating inflammatory responses in the spinal cord .

Case Studies

Several studies illustrate the biological activity of 2-AG:

  • Neuroprotection in Parkinson's Disease :
    • Mounsey et al. (2015) demonstrated that increased levels of 2-AG provided protection against neuronal loss in a mouse model of Parkinson's disease, highlighting its potential as a therapeutic target for neurodegeneration .
  • Pain Management :
    • Khasabova et al. (2011) found that enhancing peripheral 2-AG signaling significantly reduced pain responses in inflammatory pain models, suggesting its utility in managing chronic pain conditions .
  • Inflammation and Infection :
    • Research indicates that 2-AG can antagonize bacterial quorum sensing receptor QseC, providing protective effects against enteric infections caused by Enterobacteriaceae pathogens .

Properties

Molecular Formula

C23H40O3

Molecular Weight

364.6 g/mol

IUPAC Name

2-icosa-5,8,11,14-tetraenoxypropane-1,3-diol

InChI

InChI=1S/C23H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-23(21-24)22-25/h6-7,9-10,12-13,15-16,23-25H,2-5,8,11,14,17-22H2,1H3

InChI Key

CUJUUWXZAQHCNC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCCOC(CO)CO

Origin of Product

United States

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